2-ブロモ-1,3-ジエチル-5-メチルベンゼン

概要

説明

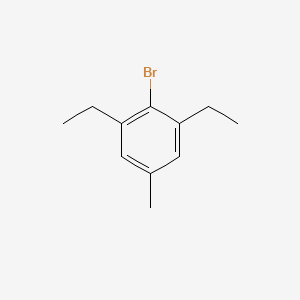

2-Bromo-1,3-diethyl-5-methylbenzene is an organic compound with the molecular formula C₁₁H₁₅Br. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the second position, two ethyl groups at the first and third positions, and a methyl group at the fifth position. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

科学的研究の応用

2-Bromo-1,3-diethyl-5-methylbenzene is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: It is used in the study of biochemical pathways and enzyme interactions.

Medicine: It is a precursor in the synthesis of potential therapeutic agents.

Industry: It is employed in the production of agrochemicals, dyes, and polymers

作用機序

Target of Action

It’s known that benzene derivatives generally interact with various biological targets, often through electrophilic aromatic substitution .

Mode of Action

The mode of action of 2BDMTM involves a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Action Environment

2BDMTM has been shown to exhibit strong environmental toxicity and is classified as a hazardous substance . It can react with chloride ions to form chlorine gas, which has been shown to have carcinogenic properties and may contribute to environmental pollution . Therefore, environmental factors can significantly influence the action, efficacy, and stability of 2BDMTM.

生化学分析

Biochemical Properties

2-Bromo-1,3-diethyl-5-methylbenzene plays a significant role in biochemical reactions, particularly in the synthesis of pesticides and denitrification reactions . It interacts with various enzymes and proteins, including those involved in oxidative stress responses. The compound’s bromine atom can participate in nucleophilic substitution reactions, making it a versatile reagent in biochemical studies .

Cellular Effects

The effects of 2-Bromo-1,3-diethyl-5-methylbenzene on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. The compound can alter gene expression by modulating transcription factors and other regulatory proteins. Additionally, it affects cellular metabolism by interacting with enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, 2-Bromo-1,3-diethyl-5-methylbenzene exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the bromine atom in the compound can form covalent bonds with nucleophilic sites on enzymes, altering their activity. This interaction can result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-1,3-diethyl-5-methylbenzene can change over time. The compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light or heat. Long-term studies have shown that it can have lasting effects on cellular function, including persistent changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-Bromo-1,3-diethyl-5-methylbenzene vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage level results in a significant change in cellular response .

Metabolic Pathways

2-Bromo-1,3-diethyl-5-methylbenzene is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and alter the levels of various metabolites, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 2-Bromo-1,3-diethyl-5-methylbenzene is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments. The compound’s distribution is influenced by its chemical properties, such as lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of 2-Bromo-1,3-diethyl-5-methylbenzene is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,3-diethyl-5-methylbenzene typically involves the bromination of 1,3-diethyl-5-methylbenzene. One common method includes the use of hydrobromic acid and sodium bromide in the presence of a solvent like o-dichlorobenzene. The reaction mixture is heated, and water is removed by azeotropic distillation. The resulting product is then purified by vacuum distillation.

Industrial Production Methods: In an industrial setting, the production of 2-Bromo-1,3-diethyl-5-methylbenzene can be scaled up using similar bromination techniques. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in large-scale production.

化学反応の分析

Types of Reactions: 2-Bromo-1,3-diethyl-5-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

Oxidation Reactions: The ethyl and methyl groups can be oxidized to form corresponding carboxylic acids or ketones.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are employed

Major Products:

Substitution: Products include 1,3-diethyl-5-methylbenzene derivatives with various functional groups.

Oxidation: Products include carboxylic acids and ketones.

類似化合物との比較

- 1-Bromo-2,6-diethyl-4-methylbenzene

- 2,6-Diethyl-4-methylphenyl bromide

- 2,6-Diethyl-4-methylbromobenzene

Comparison: 2-Bromo-1,3-diethyl-5-methylbenzene is unique due to its specific substitution pattern on the benzene ring. This arrangement affects its chemical reactivity and physical properties, distinguishing it from other brominated benzene derivatives. The presence of both ethyl and methyl groups provides steric hindrance and electronic effects that influence its behavior in chemical reactions .

生物活性

2-Bromo-1,3-diethyl-5-methylbenzene (C₁₁H₁₅Br) is an aromatic compound that has garnered attention due to its diverse biological activities and applications in various scientific fields. This article provides a comprehensive overview of its biological activity, mechanisms of action, and implications in research and industry.

Chemical Structure and Properties

2-Bromo-1,3-diethyl-5-methylbenzene features a bromine atom at the 2-position of a benzene ring, with ethyl groups at the 1 and 3 positions and a methyl group at the 5 position. The molecular weight of this compound is approximately 227.14 g/mol, and it is classified as a hazardous substance due to its toxicity to aquatic life and potential health risks associated with exposure.

Mechanisms of Biological Activity

The biological activity of 2-Bromo-1,3-diethyl-5-methylbenzene can be attributed to several mechanisms:

- Electrophilic Aromatic Substitution : The compound primarily interacts with biological targets through electrophilic aromatic substitution, where the bromine atom can react with nucleophiles in biological systems, leading to alterations in enzyme activity and cellular processes.

- Enzyme Interactions : It has been observed to inhibit certain cytochrome P450 enzymes, particularly CYP2D6, which plays a crucial role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, leading to altered therapeutic outcomes.

- Cellular Effects : Research indicates that this compound influences cell signaling pathways related to oxidative stress and inflammation. It can modulate gene expression by affecting transcription factors and other regulatory proteins, thereby impacting cellular metabolism.

Toxicological Profile

The toxicological profile of 2-Bromo-1,3-diethyl-5-methylbenzene reveals significant concerns regarding environmental and health impacts:

- Environmental Toxicity : Classified as very toxic to aquatic life, this compound poses risks to ecosystems. Its persistence in the environment necessitates careful management during disposal and handling.

- Skin Sensitization : The compound has been noted for its potential to cause skin sensitization upon exposure, highlighting the need for protective measures when working with it in laboratory settings .

Applications in Research

2-Bromo-1,3-diethyl-5-methylbenzene finds applications across various fields:

- Organic Synthesis : It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for various chemical transformations, including substitution and oxidation reactions.

- Biochemical Studies : The compound is utilized in studying biochemical pathways and enzyme interactions, providing insights into metabolic processes and potential therapeutic targets .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of 2-Bromo-1,3-diethyl-5-methylbenzene on CYP2D6. The results indicated a significant reduction in enzyme activity at concentrations relevant to therapeutic use, suggesting implications for drug interactions in clinical settings.

Case Study 2: Environmental Impact Assessment

Research assessing the environmental impact of this compound demonstrated acute toxicity in aquatic organisms. The findings emphasized the importance of regulating its use in industrial applications to mitigate ecological damage.

Summary Table of Biological Activity

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Enzyme Inhibition | Inhibits CYP2D6 | Alters drug metabolism |

| Cell Signaling Modulation | Affects oxidative stress pathways | Impacts inflammation responses |

| Environmental Toxicity | Very toxic to aquatic life | Requires careful disposal |

| Skin Sensitization | Potential allergen | Necessitates protective measures |

特性

IUPAC Name |

2-bromo-1,3-diethyl-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Br/c1-4-9-6-8(3)7-10(5-2)11(9)12/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWIITRRSNVBPDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1Br)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468889 | |

| Record name | 2-Bromo-1,3-diethyl-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314084-61-2 | |

| Record name | 2-Bromo-1,3-diethyl-5-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=314084-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diethyl-4-methylphenyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0314084612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-1,3-diethyl-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIETHYL-4-METHYLPHENYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/699EQJ37G1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。